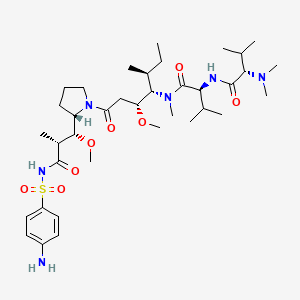
Aminobenzenesulfonic auristatin E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminobenzenesulfonic auristatin E is a compound that combines the cytotoxic tubulin modifier Auristatin E with an antibody-drug conjugate (ADC) linker, Aminobenzenesulfonic. This compound exhibits potent antitumor activity and is primarily used in the development of ADCs for targeted cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aminobenzenesulfonic auristatin E involves the conjugation of Auristatin E with the ADC linker Aminobenzenesulfonic. This process typically includes the following steps:
Activation of Auristatin E: Auristatin E is activated using a suitable reagent to introduce a reactive functional group.
Linker Attachment: The activated Auristatin E is then reacted with the Aminobenzenesulfonic linker under controlled conditions to form the conjugate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Auristatin E and the Aminobenzenesulfonic linker are synthesized and purified.
Conjugation: The bulk materials are then conjugated in large reactors under optimized conditions to ensure high yield and purity
Chemical Reactions Analysis
Aminobenzenesulfonic auristatin E undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions can occur, especially at the reactive sites introduced during the synthesis
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Aminobenzenesulfonic auristatin E has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying conjugation reactions and linker chemistry.
Biology: Employed in cell biology studies to investigate the effects of tubulin modification on cell division and apoptosis.
Medicine: Integral in the development of ADCs for targeted cancer therapy, providing a means to deliver cytotoxic agents directly to cancer cells while minimizing damage to healthy cells
Industry: Utilized in the production of ADCs for clinical trials and therapeutic applications
Mechanism of Action
Aminobenzenesulfonic auristatin E exerts its effects through the following mechanism:
Tubulin Inhibition: The Auristatin E component binds to tubulin, inhibiting its polymerization and disrupting the microtubule network within cells.
Cell Cycle Arrest: This disruption leads to cell cycle arrest at the G2/M phase, preventing cell division.
Apoptosis Induction: The accumulation of damaged cells triggers apoptosis, leading to cell death
Comparison with Similar Compounds
Aminobenzenesulfonic auristatin E is unique due to its specific combination of Auristatin E and the Aminobenzenesulfonic linker. Similar compounds include:
Monomethyl auristatin E (MMAE): Another potent tubulin inhibitor used in ADCs
Monomethyl auristatin F (MMAF): A derivative of Auristatin E with similar cytotoxic properties.
Maytansinoids: A class of microtubule inhibitors used in ADCs
These compounds share similar mechanisms of action but differ in their linker chemistry and specific applications, highlighting the uniqueness of this compound in targeted cancer therapy .
Properties
Molecular Formula |
C37H64N6O8S |
|---|---|
Molecular Weight |
753.0 g/mol |
IUPAC Name |
(2S)-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[(4-aminophenyl)sulfonylamino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C37H64N6O8S/c1-13-24(6)33(42(10)37(47)31(22(2)3)39-36(46)32(23(4)5)41(8)9)29(50-11)21-30(44)43-20-14-15-28(43)34(51-12)25(7)35(45)40-52(48,49)27-18-16-26(38)17-19-27/h16-19,22-25,28-29,31-34H,13-15,20-21,38H2,1-12H3,(H,39,46)(H,40,45)/t24-,25+,28-,29+,31-,32-,33-,34+/m0/s1 |
InChI Key |
AZVFJNPRFUTRNO-RAEOHFLNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















